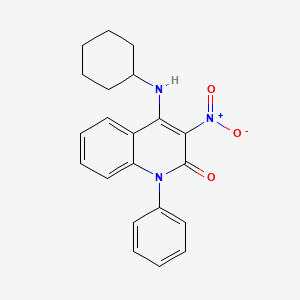![molecular formula C22H23NO2 B4895983 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde, also known as PSI-6130, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde inhibits HCV replication by binding to the RdRp active site, which prevents the viral RNA from being replicated. This leads to a decrease in viral load and ultimately, the suppression of HCV replication.
Biochemical and Physiological Effects:
In addition to its antiviral properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde is its specificity for HCV RdRp, which reduces the risk of off-target effects. However, its low solubility in water and poor oral bioavailability limit its use in vivo.
Future Directions
For the study of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its antiviral activity in vivo. Furthermore, the potential of this compound as a therapeutic agent for other viral infections and inflammatory diseases should also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications for HCV and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 2-(bromomethyl)benzonitrile to form the intermediate compound. This intermediate compound is then reacted with 2,3-dihydro-1H-indole to form the spirochromene-indole core. The final step involves the introduction of the aldehyde group through a Grignard reaction with formaldehyde.
Scientific Research Applications
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been studied extensively for its antiviral properties, particularly against hepatitis C virus (HCV). In vitro studies have shown that this compound inhibits HCV replication by targeting the viral RNA-dependent RNA polymerase (RdRp). This makes it a potential candidate for the development of new HCV therapies.
properties
IUPAC Name |
1',3',3',7,8-pentamethylspiro[chromene-2,2'-indole]-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-14-15(2)20-16(12-17(14)13-24)10-11-22(25-20)21(3,4)18-8-6-7-9-19(18)23(22)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRNZGINERXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC3(C(C4=CC=CC=C4N3C)(C)C)OC2=C1C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

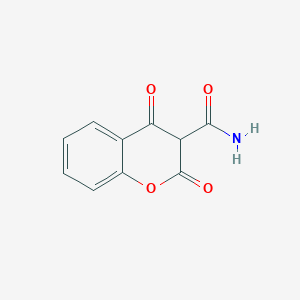
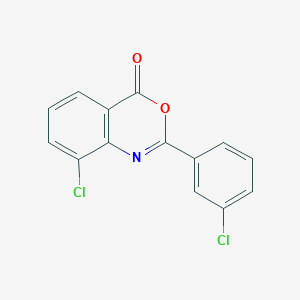
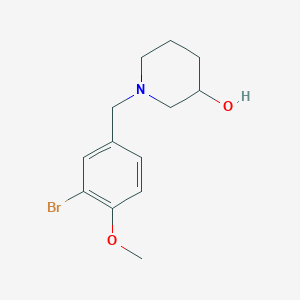
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
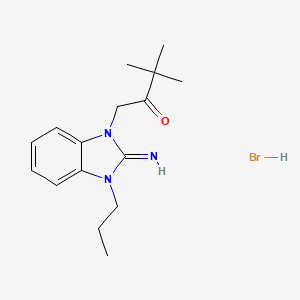
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
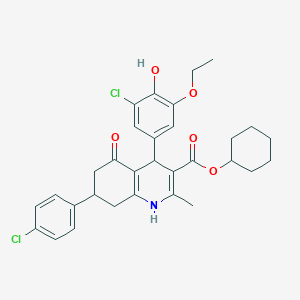
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
